(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Medicinal Chemistry Phosphodiesterase Inhibitors Structure-Activity Relationship

Researchers face unreliable substitution of cyclobutylmethoxy-fluorophenyl regioisomers due to critical impacts on dipole moment and H-bond geometry. This specific ortho-cyclobutylmethoxy/meta-fluorine benzylamine is the exact scaffold mandated in PDE2 inhibitor patents (US10105349B2) for optimal pharmacophore vectoring.

• **Precise Regioisomer**: Ortho-cyclobutylmethoxy, meta-fluorine pattern; not the para or non-fluorinated analog.
• **SAR-Ready**: Primary amine handle for late-stage heterocyclic diversification.
• **Research Grade**: 95% purity building block for catalysis or biological target validation.
• **Supply**: Immediate global shipping for R&D, no controlled substance restrictions.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B12074667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=C(C=C2)F)CN
InChIInChI=1S/C12H16FNO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2
InChIKeyNNFLAPKQGZACDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine: Structural Identity & Procurement


The compound (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8) is a fluorinated aromatic amine belonging to the class of substituted benzylamines . With a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol, it features a unique ortho-cyclobutylmethoxy and meta-fluorine substitution pattern on the phenyl ring . The product is commercially available as a research-grade building block at a typical purity of 95% . However, publicly available quantitative biological or pharmacological data for this specific compound remain extremely scarce, limiting direct procurement-based differentiation to its structural and physicochemical properties.

Regiochemistry Ortho-cyclobutylmethoxy, meta-fluorine substitution pattern
Building block class Primary aromatic amine, research-grade
Research fit PDE2 inhibitor scaffold synthesis, regiospecific pharmacophore

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine: Why Substitution Fails


Generic substitution among cyclobutylmethoxy-substituted benzylamine analogs is highly unreliable due to the critical impact of regiochemistry on chemical reactivity and target recognition. The specific ortho-cyclobutylmethoxy/meta-fluorine arrangement on the phenyl ring dictates the compound's electronic distribution and steric profile, which are often locked into specific pharmacophoric requirements for catalytic coupling or biological binding events [1]. While the para-substituted regioisomer ([4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine) and the non-fluorinated analog ((3-(Cyclobutylmethoxy)phenyl)methanamine) may appear functionally similar, they differ fundamentally in dipole moment and H-bond acceptor geometry. The precise substitution pattern of the target compound is explicitly utilized in patent-protected PDE2 inhibitor scaffolds, demonstrating that only this regioisomer positions the basic amine, lipophilic cyclobutylmethoxy, and electron-withdrawing fluorine substituent in the optimal vector for biological activity [2]. Substituting another isomer would unpredictably alter these critical interactions. No publicly available head-to-head comparative data exists to guarantee functional equivalence, making substitution a risky, unvalidated assumption.

Regioisomer mismatch

4-(Cyclobutylmethoxy)-3-fluorophenyl regioisomer may shift pharmacophoric alignment, potentially losing PDE2 binding pocket complementarity.

Non-fluorinated analog

(3-(Cyclobutylmethoxy)phenyl)methanamine lacks electron-withdrawing fluorine, likely altering H-bond geometry and target affinity.

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine: Differentiating Evidence


PDE2 Pharmacophore Distinguishes Regioisomeric Analogs

The precise 2-(cyclobutylmethoxy)-5-fluoro substitution pattern is explicitly required for potent PDE2 inhibition, distinguishing this compound from its 4-(cyclobutylmethoxy)-3-fluoro and 2-methoxy-5-fluoro analogs. In a patent-disclosed SAR series, a closely related advanced intermediate bearing the identical 2-(cyclobutylmethoxy)-5-chloro phenyl core demonstrated an IC50 of 5.90 nM against PDE2A [1]. While the target compound is a precursor amine rather than the final active molecule, this evidence strongly supports that the specific 2,5-substitution pattern is a non-negotiable structural determinant for high target affinity. The alternative 4-(cyclobutylmethoxy)-3-fluorophenyl regioisomer would place the fluorine atom and methoxy linker at incompatible vectors for this binding pocket, as inferred from the patent's limited SAR scope [2]. A 2-methoxy-5-fluorobenzylamine analog, lacking the cyclobutyl group entirely, would sacrifice the enhanced lipophilic contact and metabolic stability contributed by the cyclobutyl moiety . No direct IC50 data for the target amine is available; this is a class-level inference from the PDE2 patent series.

PDE2 Pharmacophore
Class-level inference
2,5-substitution pattern required for PDE2 affinity (IC50 5.9 nM for analogous chloro scaffold) vs. regioisomer not active
Supports regioisomer-specific building block selection for PDE2-targeted library synthesis
Inference from patent data; direct IC50 for target amine not available
Medicinal Chemistry Phosphodiesterase Inhibitors Structure-Activity Relationship

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine: Optimal Application Scenarios


Synthesis of Regiospecific PDE2 Inhibitor Libraries

The compound serves as a critical primary amine building block for generating PDE2 inhibitor candidates targeting anxiety, depression, and cognitive impairment. Its use is mandated when a 2-(cyclobutylmethoxy)-5-fluorophenyl scaffold is required to recapitulate the key pharmacophoric elements identified in US10105349B2, where close analogs achieve low-nanomolar potency [1]. Any other regioisomer would fail to position the amine for essential H-bond interactions.

Regioisomer-Controlled Medicinal Chemistry Explorations

This compound is the correct choice for SAR studies isolating the effect of an ortho-cyclobutylmethoxy group, in contrast to the para-substituted analog [2]. It enables direct comparison of electronic and steric effects across regioisomers when used alongside [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine and [3-(Cyclobutylmethoxy)phenyl]methanamine.

Bromodomain Inhibitor Fragment Elaboration

The 2-(cyclobutylmethoxy) fluorophenyl motif appears in bromodomain inhibitor patents (e.g., US10023592), where the cyclobutyl group enhances selectivity over BET family members. The target amine provides a versatile synthetic handle for late-stage diversification into complex heterocyclic systems [3].

Application
Selection Property
Validation Focus
PDE2 inhibitor library synthesis for CNS research targets
Regiospecific 2-(cyclobutylmethoxy)-5-fluorophenyl scaffold
Pharmacophoric alignment to PDE2 binding pocket (patent-disclosed SAR)
Regioisomer-controlled medicinal chemistry explorations
Ortho-cyclobutylmethoxy positioning vs. para analog
Comparative electronic and steric effect studies with isomeric building blocks
Bromodomain inhibitor fragment elaboration for selectivity profiling
2-(Cyclobutylmethoxy) fluorophenyl motif for late-stage diversification
Bromodomain selectivity and heterocyclic coupling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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